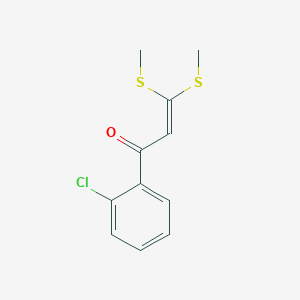

1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one

Description

Introduction to 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one

Historical Context and Discovery

The development of 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one emerges from the broader historical progression of chalcone chemistry, which traces its origins to early studies of naturally occurring α,β-unsaturated ketones. Chalcones, derived from the Greek word "chalcos" meaning bronze due to their characteristic coloration, have been recognized as important structural motifs since the early development of organic chemistry. The specific compound under examination represents a synthetic derivative that incorporates both halogen and organosulfur functionalities, reflecting advances in modern synthetic methodologies.

The systematic investigation of thiochalcones, the broader chemical class to which this compound belongs, gained momentum during the latter half of the twentieth century as researchers explored the unique reactivity patterns associated with sulfur-containing α,β-unsaturated systems. These compounds demonstrated distinctive chemical behaviors compared to their oxygen analogs, including enhanced electrophilic character and modified cycloaddition reactivity profiles. The incorporation of chlorine substituents on the aromatic ring system further expanded the chemical diversity available within this molecular framework, providing additional sites for potential chemical modification and biological interaction.

Research literature indicates that compounds featuring the bis(methylsulfanyl) substitution pattern on the α,β-unsaturated ketone system represent relatively specialized synthetic targets, requiring specific synthetic approaches to achieve the desired regioselectivity and chemical stability. The development of reliable synthetic routes to such compounds has been facilitated by advances in organosulfur chemistry and improved understanding of Claisen-Schmidt condensation reactions under various conditions.

Nomenclature and Chemical Identity

International Union of Pure and Applied Chemistry Name and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(2-chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one, which precisely describes its structural features according to established nomenclature conventions. This nomenclature systematically identifies the presence of a 2-chlorophenyl substituent attached to the carbonyl carbon, along with two methylsulfanyl groups positioned at the 3-carbon of the propenone chain.

Alternative nomenclature systems and synonyms documented in chemical databases include several variations that reflect different naming approaches. These include 1-(2-Chloro-phenyl)-3,3-bis-methylsulfanyl-propenone, which employs slightly modified formatting conventions, and 2-Propen-1-one, 1-(2-chlorophenyl)-3,3-bis(methylthio)-, which follows Chemical Abstracts Service indexing conventions. Additional synonymous designations include o-Chlorbenzoyl-2,2-bis-methylthio-ethen and 3,3-Bis-methylthio-1-o-chlorphenyl-2-propen-1-on, reflecting various systematic and semi-systematic naming approaches.

The diversity of nomenclature variants demonstrates the complexity inherent in naming organosulfur compounds with multiple functional groups. Each naming system emphasizes different structural aspects, with some highlighting the propenone backbone while others emphasize the aromatic substitution pattern or the organosulfur components.

Chemical Abstracts Service Registry Number and Database Listings

The compound is officially registered under Chemical Abstracts Service registry number 56944-67-3, which serves as its unique identifier across international chemical databases and regulatory systems. This registration number facilitates accurate identification and cross-referencing across multiple chemical information systems, ensuring consistency in scientific literature and commercial applications.

Database listings for this compound appear in several major chemical information systems, including PubChem, where related structural analogs are documented with detailed property information. The compound's presence in multiple database systems reflects its recognition within the broader chemical community and its potential significance for research applications. Specialized organosulfur compound databases also include entries for this molecular structure, acknowledging its role within the broader family of thiochalcone derivatives.

Commercial chemical suppliers maintain listings for this compound under various catalog systems, with product codes such as AB614982 documented in specialized chemical catalogs. These commercial listings typically include basic physical property data and availability information, supporting research applications that require access to purified samples of the compound.

Structural Formula and Molecular Representation

The molecular formula for 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one is C₁₁H₁₁ClOS₂, reflecting the presence of eleven carbon atoms, eleven hydrogen atoms, one chlorine atom, one oxygen atom, and two sulfur atoms. The molecular weight is calculated as 258.79 grams per mole, indicating a moderately sized organic molecule with significant heteroatom content.

The structural representation reveals an α,β-unsaturated ketone system with the carbonyl group directly attached to a 2-chlorophenyl ring. The double bond character of the central carbon-carbon bond places the compound within the broader family of chalcone derivatives, while the bis(methylsulfanyl) substitution at the β-position creates a unique structural motif rarely encountered in natural products.

Canonical Simplified Molecular Input Line Entry System representation of the compound is documented as CSC(=CC(=O)C1=CC=C(C=C1)Cl)SC, providing a standardized linear notation that facilitates computer-based chemical information processing. The International Chemical Identifier string offers additional structural encoding that supports advanced chemical database searching and structure-activity relationship analysis.

Classification within Organic Chemistry

Chalcones and Bis-chalcones

1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one belongs to the fundamental class of chalcones, which are characterized by their 1,3-diaryl-2-propen-1-one structural framework. Chalcones represent one of the most extensively studied classes of α,β-unsaturated ketones, with over 92,000 documented chalcone structures reported in major chemical databases. The compound's structural features align with the classical chalcone definition, incorporating an aromatic ring directly attached to the carbonyl carbon and an extended conjugated system.

Within the broader chalcone family, this compound represents a unique structural variant that incorporates organosulfur functionality at the β-position of the α,β-unsaturated system. Traditional chalcones typically feature simple aromatic substituents or hydroxyl/methoxy functional groups, making the bis(methylsulfanyl) substitution pattern relatively uncommon within this chemical class. This structural modification significantly alters the electronic properties of the conjugated system, potentially affecting both chemical reactivity and biological activity profiles.

Recent research has demonstrated that bis-chalcones, compounds containing two chalcone moieties within a single molecular structure, exhibit enhanced biological activities compared to simple chalcones. While the current compound does not technically qualify as a bis-chalcone due to its single chalcone unit, the bis(methylsulfanyl) substitution creates analogous electronic effects that may contribute to unique reactivity patterns. The dual sulfur substituents provide multiple sites for potential chemical modification and may enhance the compound's ability to participate in metal coordination or other specialized chemical interactions.

Thiochalcones and Organosulfur Compounds

The incorporation of sulfur atoms within the chalcone framework places this compound within the specialized category of thiochalcones and organosulfur derivatives. Thiochalcones differ from conventional chalcones through the presence of sulfur-containing functional groups, which fundamentally alter their chemical and physical properties. The bis(methylsulfanyl) substitution pattern creates a unique molecular environment where sulfur atoms serve as both electron-donating and potentially coordinating sites.

Organosulfur compounds, as a broader chemical classification, encompass a diverse range of molecular structures united by the presence of carbon-sulfur bonds. Within this classification, compounds featuring sulfur atoms in direct conjugation with α,β-unsaturated systems represent particularly interesting synthetic targets due to their enhanced reactivity toward various chemical transformations. The sulfur atoms in methylsulfanyl groups contribute electron density to the conjugated system while simultaneously providing sites for potential oxidation or substitution reactions.

Research investigating thiochalcone chemistry has revealed distinctive reactivity patterns, including enhanced susceptibility to cycloaddition reactions and modified electronic absorption properties. The presence of sulfur atoms typically results in bathochromic shifts in ultraviolet-visible absorption spectra, contributing to the characteristic coloration observed in many thiochalcone derivatives. These electronic modifications have implications for potential applications in materials science and photochemical processes.

Relation to Other Aromatic Ketones

1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one can be positioned within the broader context of aromatic ketones, which represent fundamental structural motifs in organic chemistry. Aromatic ketones encompass compounds containing carbonyl groups directly attached to aromatic ring systems, with the electronic properties of the aromatic component significantly influencing the reactivity of the ketone functionality. The 2-chlorophenyl substituent in this compound introduces electron-withdrawing character through both inductive and mesomeric effects, modifying the electrophilic character of the carbonyl carbon.

Comparison with related aromatic ketone structures reveals the unique position occupied by this compound within the broader chemical landscape. Simple aromatic ketones such as acetophenone or benzophenone lack the extended conjugation and organosulfur functionality that characterize the current compound. The α,β-unsaturated ketone system creates additional reactivity sites and electronic delocalization opportunities that distinguish chalcones from simple aromatic ketones.

The chlorine substitution on the aromatic ring introduces additional complexity to the electronic structure, creating potential sites for nucleophilic aromatic substitution reactions while simultaneously influencing the overall electron density distribution within the molecule. This substitution pattern places the compound among halogenated aromatic ketones, a subclass known for enhanced reactivity in various chemical transformations. The combination of halogen and organosulfur functionalities creates a unique reactivity profile that distinguishes this compound from both simple aromatic ketones and unsubstituted chalcones.

Relevance and Significance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on chalcone derivatives due to their diverse biological activities and synthetic utility. 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one represents a specialized example within this research landscape, offering unique structural features that may contribute to novel applications in medicinal chemistry and materials science. The compound's combination of organosulfur functionality and halogenated aromatic character provides multiple avenues for structure-activity relationship investigations.

Recent synthetic methodologies have emphasized green chemistry approaches to chalcone synthesis, including microwave-assisted and ultrasound-promoted reactions. These methods offer significant advantages in terms of reaction efficiency and environmental impact, with documented improvements in reaction times and product yields. The synthesis of specialized chalcone derivatives like the current compound benefits from these technological advances, enabling more efficient preparation of research quantities for biological and chemical evaluation.

The significance of thiochalcone chemistry in contemporary research extends beyond simple synthetic interest to include applications in cycloaddition chemistry and heterocycle synthesis. Compounds featuring the bis(methylsulfanyl) substitution pattern participate in specialized reaction pathways, including thia-Diels-Alder reactions that generate complex heterocyclic systems. These synthetic applications position such compounds as valuable intermediates for accessing structurally diverse chemical libraries.

Material science applications represent an emerging area of interest for chalcone derivatives, with documented uses as fluorescent materials, photosensitizers, and photoinitiators. The unique electronic properties associated with organosulfur-substituted chalcones may contribute to novel optical and electronic materials applications. Research investigating the photophysical properties of thiochalcone derivatives continues to reveal new opportunities for technological applications, supporting the continued significance of this compound class in contemporary chemical research.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKQALXLMAXQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=CC(=O)C1=CC=CC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395144 | |

| Record name | MS-1584 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56944-67-3 | |

| Record name | MS-1584 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation

The predominant and classical method for synthesizing 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone derivative.

-

- 2-Chlorobenzaldehyde (aromatic aldehyde)

- 3,3-Bis(methylsulfanyl)acetone (ketone with methylsulfanyl substituents)

Catalysts/Base: Sodium hydroxide or potassium hydroxide is typically used to catalyze the condensation.

Solvents: Ethanol or methanol are common solvents, facilitating solubility and reaction kinetics.

Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures to promote condensation while minimizing side reactions.

Mechanism: The base deprotonates the ketone alpha-hydrogen, generating an enolate ion which attacks the aldehyde carbonyl carbon, followed by dehydration to form the α,β-unsaturated ketone system characteristic of chalcones.

Yields: Reported yields range from 80% to 92%, depending on reaction parameters and purification techniques.

Microwave-Assisted Synthesis

Recent advances have demonstrated the efficacy of microwave irradiation to accelerate the synthesis process:

Procedure: A mixture of 2-chlorobenzaldehyde and 3,3-bis(methylsulfanyl)acetone is irradiated under microwave conditions, often in the presence of a base and solvent such as DMSO or ethanol.

-

- Significantly reduced reaction time (minutes instead of hours)

- Higher yields and purity

- Eco-friendly due to lower energy consumption

Typical Conditions: Microwave power around 120–160 W, temperature approximately 100–160 °C, and reaction times of 4–10 minutes with intermittent intervals to prevent overheating.

Outcome: Enhanced reaction efficiency with comparable or improved yields relative to conventional heating methods.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to optimize reaction control and product consistency:

Process: Continuous feeding of reactants through a flow reactor under controlled temperature and pressure conditions.

Catalysts: Use of optimized base catalysts and sometimes phase-transfer catalysts to improve reaction rates.

Purification: Post-reaction purification is achieved via recrystallization or chromatographic methods to ensure high purity suitable for further applications.

-

- Consistent product quality

- Scalable and reproducible

- Enhanced safety and reduced waste generation

Purification Techniques

Recrystallization: Commonly used solvents include ethanol and ethyl acetate. Recrystallization removes impurities and by-products, yielding fine crystalline solids.

Chromatography: Silica gel column chromatography is employed when higher purity is required, especially for research-grade materials.

Washing: Post-reaction washing with water or saturated sodium thiosulfate solution helps remove inorganic residues and unreacted starting materials.

Reaction Data Summary Table

| Parameter | Claisen-Schmidt Condensation (Conventional) | Microwave-Assisted Synthesis | Industrial Continuous Flow |

|---|---|---|---|

| Reactants | 2-Chlorobenzaldehyde + 3,3-bis(methylsulfanyl)acetone | Same as conventional | Same as conventional |

| Catalyst/Base | NaOH or KOH | NaOH or KOH | Optimized base catalysts |

| Solvent | Ethanol or Methanol | DMSO or Ethanol | Varies (solvent or solvent-free) |

| Temperature | Room temp to slight heating (~25–50 °C) | 100–160 °C | Controlled (varies) |

| Reaction Time | Several hours (2–4 h) | 4–10 minutes | Continuous flow (minutes) |

| Yield (%) | 80–92% | 85–95% | 85–90% |

| Purification | Recrystallization, chromatography | Recrystallization, chromatography | Recrystallization, chromatography |

| Advantages | Established, simple | Fast, eco-friendly | Scalable, consistent quality |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological targets.

Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one involves its interaction with cellular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA. The presence of the chlorophenyl and methylsulfanyl groups enhances its ability to penetrate cell membranes and interact with intracellular targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one

- Molecular Formula : C₁₁H₁₁FOS₂

- Molar Mass : 242.33 g/mol

- Key Differences: Substitution of the 2-chloro group with 4-fluoro alters electronic effects. The para-fluoro substitution reduces steric hindrance compared to the ortho-chloro group in the target compound, which may influence binding to biological targets .

1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one (CAS 552298-97-2)

- Structure : Ortho-fluoro substitution on the phenyl ring.

- Implications : The ortho-fluoro group introduces steric and electronic effects comparable to the target’s ortho-chloro group. However, chlorine’s larger atomic radius may create stronger van der Waals interactions in crystal packing or enzyme binding .

Bromophenyl and Methylphenyl Analogs

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one

- Molecular Formula : C₁₁H₁₁BrOS₂

- Molar Mass : ~319.24 g/mol (estimated)

- Comparison: Bromine’s larger size and lower electronegativity compared to chlorine may enhance hydrophobic interactions in biological systems but reduce electronic stabilization of the propenone moiety.

1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one

Chalcone Derivatives with Mixed Substituents

From , chalcone derivatives like LC32 (1-(2-chlorophenyl)-3-(4-fluorophenyl)-2-propen-1-one) and LC34 (1-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one) exhibit >50% LiARG (lithium-responsive arginase) inhibition.

- Structural Contrast : Unlike these analogs, the target compound lacks a second aromatic substituent but features bis(methylsulfanyl) groups.

- Functional Implications : The methylsulfanyl groups may enhance lipophilicity and membrane permeability compared to hydroxyl or methoxy substituents, though specific inhibition data for the target compound remain unreported .

Data Table: Structural and Physicochemical Properties

Research Findings and Implications

- Electronic Effects: Chlorine’s electron-withdrawing nature increases the propenone’s electrophilicity, favoring nucleophilic attacks in synthetic applications. Fluorine analogs show similar but weaker effects .

- Steric Influence : Ortho-substituted derivatives (e.g., 2-chloro, 2-fluoro) exhibit steric hindrance that may limit binding to flat active sites but enhance selectivity in enzyme inhibition .

- Biological Activity : While LiARG inhibition data for the target compound are unavailable, structural analogs with mixed substituents (e.g., LC32) suggest that bis(methylsulfanyl) groups could synergize with halogens to modulate activity .

- Crystallography: The target compound’s crystal structure reveals C–H···Cl and S···π interactions, which are less pronounced in para-substituted analogs due to reduced halogen proximity .

Biological Activity

1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one, commonly referred to as MS-1584, is a synthetic organic compound classified under chalcones. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of MS-1584, highlighting its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C₁₁H₁₁ClOS₂

- Molecular Weight : 258.79 g/mol

- CAS Number : 56944-67-3

The biological activity of MS-1584 is primarily attributed to its structural components:

- The chlorophenyl group enhances lipophilicity, facilitating cellular penetration.

- The methylsulfanyl groups contribute to its reactivity and ability to interact with biological macromolecules.

MS-1584 has been shown to inhibit various enzymes and disrupt cellular processes by binding to specific proteins or nucleic acids. This interaction can lead to apoptosis in cancer cells and inhibition of microbial growth.

Antimicrobial Activity

Research indicates that MS-1584 exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Shows antifungal activity against common fungal strains.

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Fungi | C. albicans | 64 µg/mL |

These findings suggest that MS-1584 could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of MS-1584. It has been observed to induce apoptosis in various cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : MS-1584 causes G2/M phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress and subsequent cell death.

A study conducted on human breast cancer cells (MCF-7) reported a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Studies

-

Antimicrobial Efficacy Study :

- Researchers tested MS-1584 against clinical isolates of bacteria and fungi. Results showed that it inhibited the growth of resistant strains, suggesting its utility in treating infections caused by multidrug-resistant organisms.

-

Cancer Cell Line Study :

- In a comparative study with standard chemotherapeutics, MS-1584 demonstrated superior efficacy in inducing apoptosis in colorectal cancer cells while exhibiting lower cytotoxicity towards normal cells.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via the Claisen-Schmidt condensation, where 2-chloroacetophenone reacts with bis(methylsulfanyl)methane in the presence of a base catalyst (e.g., NaOH) under reflux in ethanol . Alternatively, copper-catalyzed oxyaminalization of alkenes has been used for similar α-oxoketene aminal derivatives, though this method may require optimization for sulfur-containing substrates . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

- Temperature : Elevated temperatures (~80°C) improve kinetics but risk side reactions like thioether oxidation.

- Workup : Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for isolating the product.

Q. How can X-ray crystallography and NMR spectroscopy be employed to confirm the structure of this compound?

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL) resolves the planar geometry of the propenone core and confirms the positions of the 2-chlorophenyl and methylsulfanyl groups. Disordered sulfur atoms may require restraints during refinement .

- NMR :

Advanced Research Questions

Q. What role do the methylsulfanyl groups play in modulating the compound’s reactivity in nucleophilic addition reactions?

The electron-donating methylsulfanyl groups increase electron density at the β-carbon of the α,β-unsaturated ketone, enhancing susceptibility to Michael addition. For example:

- Thiol addition : Nucleophiles like mercaptoethanol attack the β-carbon, forming 1,4-adducts. Kinetic studies (monitored via UV-Vis) show a second-order rate constant of ~0.15 M⁻¹s⁻¹ in DMSO at 25°C .

- Steric effects : The bulky thiomethyl groups hinder additions at the α-carbon, favoring β-selectivity. Computational studies (DFT) reveal a 12 kJ/mol energy barrier difference between α- and β-attack pathways .

Q. How does the 2-chlorophenyl substituent influence the compound’s biological activity compared to analogs with other aryl groups?

Structure-activity relationship (SAR) studies of chalcone derivatives indicate that electron-withdrawing substituents (e.g., Cl) at the ortho position enhance antibacterial activity by increasing membrane permeability. For example:

- Antibacterial activity : Analogous compounds like 1-(3′-hydroxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one exhibit MIC values of ≥0.2 mg/mL against Bordetella bronchiseptica, outperforming methoxy-substituted analogs (MIC > 0.6 mg/mL) .

- Mechanism : The chlorine atom stabilizes the enone system, promoting interaction with bacterial efflux pump proteins, as shown in molecular docking simulations .

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

- DFT calculations : B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (~4.2 eV) and Fukui indices to identify reactive sites. Solvent effects (e.g., PCM model for DMSO) improve accuracy .

- Molecular dynamics (MD) : Simulations in lipid bilayers assess membrane penetration, critical for antimicrobial studies.

- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., cytochrome P450 enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.